molecular formula C6H8N2S B1347202 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine CAS No. 53051-97-1

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Cat. No. B1347202
CAS RN: 53051-97-1
M. Wt: 140.21 g/mol
InChI Key: HUKBELGUWQLEFD-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is a chemical compound with the molecular formula C6H8N2S . It is also known by other names such as 2-Amino-5,6-dihydro-4H-cyclopentathiazole . The compound has a molecular weight of 140.21 g/mol .


Molecular Structure Analysis

The InChI code for 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) . The Canonical SMILES representation is C1CC2=C(C1)SC(=N2)N .


Physical And Chemical Properties Analysis

The compound 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine has a molecular weight of 140.21 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 176.0174972 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of thiazole and thiazine derivatives, including 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, through various chemical reactions. For example, the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent have been investigated, leading to the synthesis of 4,5-dihydro-1,3-thiazoles and 5,6-dihydro-4H-1,3-thiazines via dehydrohalogenation (Kodama, Ori, & Nishio, 2005). Another study presented a microwave-assisted synthesis method for 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines, highlighting the efficiency of this approach in terms of reaction times and yields (Orelli et al., 2020).

Applications in Organic Synthesis

The use of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine derivatives in organic synthesis has been explored in various studies. For instance, their potential in synthesizing polycyclic N-hetero compounds and investigating their properties, such as inhibitory activities against collagen-induced aggregation of rabbit blood platelets, was examined, suggesting a route to discovering new biologically active molecules (Nagamatsu et al., 1993).

Biological Activity

Several studies have focused on the biological activities of compounds synthesized from 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. For example, tricyclic thiazoles, including 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine derivatives, were identified as inhibitors of human umbilical vein endothelial cell proliferation, indicating their potential as antiangiogenic agents (Bhat, Shim, & Liu, 2013).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKBELGUWQLEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201092
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

CAS RN

53051-97-1
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Record name 53051-97-1
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Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Record name 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine
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Record name 3,4,5,6-TETRAHYDRO-2H-CYCLOPENTA(D)(1,3)THIAZOL-2-IMINE
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Synthesis routes and methods

Procedure details

2-Chlorocyclopentanone (9.01 g, 74.4 mmol) was added slowly to a 95° C. stirred mixture of thiourea (5.77 g, 75.0 mmol) in 1,4-dioxane (150 mL). After full addition, the temperature was maintained for an hour then the mixture was cooled to room temperature. It was then filtered and washed with 1,4-dioxane and diethyl ether, and dried under air suction to afford 11.15 g white solid. This was partitioned between diethyl ether and saturated aqueous sodium carbonate. The ether layer was washed with brine, dried with Na2SO4, and solvent removed by rotoevaporation to afford 9.8 g beige solid. (Modified procedure from US Patent application 64 699, 2008, Florjancic, A. S.; et al).
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SM Ujwaldev, NA Harry, M Neetha… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A novel iron‐iodine catalyzed one pot synthesis of 2‐aminothiazoles from methyl aryl ketones and thiourea is demonstrated. This protocol can be considered as a catalyzed version of …
Number of citations: 4 onlinelibrary.wiley.com
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com
NY Wang, Y Xu, WQ Zuo, KJ Xiao, L Liu… - Journal of Medicinal …, 2015 - ACS Publications
The design, synthesis, and SAR studies of novel inhibitors of HCV NS4B based on the imidazo[2,1-b]thiazole scaffold were described. Optimization of potency with respect to genotype …
Number of citations: 54 pubs.acs.org
Z Wang, X Shi, H Zhang, L Yu, Y Cheng… - European Journal of …, 2017 - Elsevier
Glucokinase (GK) activators are being developed for the treatment of type 2 diabetes mellitus (T2DM). However, existing GK activators have risks of hypoglycemia caused by over-…
Number of citations: 16 www.sciencedirect.com
DH Hackos, PJ Lupardus, T Grand, Y Chen, TM Wang… - Neuron, 2016 - cell.com
To enhance physiological function of NMDA receptors (NMDARs), we identified positive allosteric modulators (PAMs) of NMDARs with selectivity for GluN2A subunit-containing …
Number of citations: 150 www.cell.com
MA Gouda, BHM Hussein… - Synthetic …, 2017 - Taylor & Francis
The biological and medicinal properties of oxicams and its analogues are attracting attention of chemist aimed at developing synthetic routes to these heterocycles. This review focuses …
Number of citations: 20 www.tandfonline.com
MA Gouda - Synthetic Communications, 2017 - Taylor & Francis
The biological and medicinal properties of oxicams and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 3 www.tandfonline.com
藤枝広樹 - 2019 - ncu.repo.nii.ac.jp
2-1-1 ヒット化合物 7 からの合成展開 2-1-2 ヒット化合物 7 へ極性基を導入した化合物の合成 2-1-3 活性化能と溶解度の検討, 考察 2-1-4 ヒット化合物 7 のフェニル基の変換 2-1-5 合成 …
Number of citations: 5 ncu.repo.nii.ac.jp

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